Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-met-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

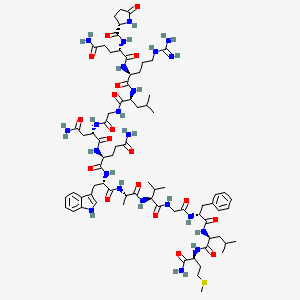

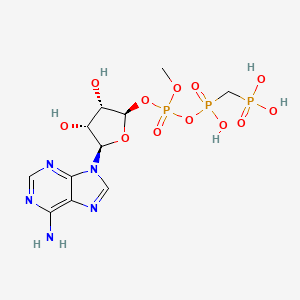

This peptide is a 14-amino-acid neuropeptide . It is an analog to the mammalian gastrin-releasing peptide (GRP), which is widely distributed in both the peripheral nervous system and peripheral tissues, particularly in the gastrointestinal tract .

Synthesis Analysis

The peptide has been synthesized and used in various studies. For instance, it has been radiolabeled and used for imaging diagnosis, staging, evaluation of biochemical recurrence, and assessment of metastatic disease in patients with prostate cancer . In one study, a peptide-chelator conjugate was developed and radiolabeled with Ga-68 and Cu-64 using two different chelators .Molecular Structure Analysis

The molecular formula of this peptide is C74H112N22O18S . It has a molecular weight of 1629.88 . The peptide carries a carboxyl-terminal (C-terminal) carboxyamide .Chemical Reactions Analysis

The peptide has been used in various chemical reactions. For example, it has been radiolabeled for use in imaging diagnosis . It has also been conjugated with rhodamine, a fluorescent dye, for fluorescence imaging of living cells .Physical And Chemical Properties Analysis

The peptide has a density of 1.46±0.1 g/cm3 . It is soluble to 1 mg/ml in water . It has a pKa of 13.04±0.46 .Scientific Research Applications

Vespula Kinins New Carbohydrate Containing Bradykinin Analogues

: This study reports on vasoactive peptides, including Ranatensin, which shares some similarity in sequence with the queried peptide. Such peptides are studied for their potential role in blood pressure regulation and vascular activities (Yoshida & Pisano, 1976).

Amino-terminal sequences of the L, M, and H subunits of reaction centers from the photosynthetic bacterium Rhodopseudomonas sphaeroides R-26 : This research involves the sequencing of amino-terminal residues of subunits in a photosynthetic bacterium, highlighting the importance of understanding peptide sequences in biological processes and structures (Sutton, Rosen, Feher, & Steiner, 1982).

Primary structure of murine major histocompatibility complex alloantigens : This paper details the amino acid sequence of murine histocompatibility antigens, emphasizing the role of specific peptide sequences in immune response and compatibility (Maloy, Nathenson, & Coligan, 1981).

The human erythrocyte anion-transport protein : This study focuses on the amino acid sequence of an anion-transport protein, showcasing the significance of peptide sequences in cellular transport mechanisms (Brock, Tanner, & Kempf, 1983).

Growth hormone-releasing factor from a human pancreatic tumor that caused acromegaly : This research identifies a peptide with growth hormone-releasing activity, indicating potential therapeutic applications for similar peptides in endocrinology and oncology (Guillemin et al., 1982).

Mechanism of Action

The peptide has a strong affinity for the gastrin-releasing peptide receptor (GRPR) . GRPRs are part of the bombesin (BBN) family and are aberrantly overexpressed in many cancers, including those of the breast, prostate, pancreas, and lung . Therefore, this peptide presents an attractive target for cancer diagnosis and therapy .

properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H112N22O18S/c1-37(2)29-50(93-65(106)46(19-14-27-81-74(79)80)90-67(108)48(20-23-55(75)97)91-66(107)47-22-25-58(100)86-47)64(105)83-35-59(101)88-54(33-57(77)99)72(113)92-49(21-24-56(76)98)68(109)95-53(32-42-34-82-44-18-13-12-17-43(42)44)69(110)85-40(7)63(104)96-61(39(5)6)73(114)84-36-60(102)87-52(31-41-15-10-9-11-16-41)71(112)94-51(30-38(3)4)70(111)89-45(62(78)103)26-28-115-8/h9-13,15-18,34,37-40,45-54,61,82H,14,19-33,35-36H2,1-8H3,(H2,75,97)(H2,76,98)(H2,77,99)(H2,78,103)(H,83,105)(H,84,114)(H,85,110)(H,86,100)(H,87,102)(H,88,101)(H,89,111)(H,90,108)(H,91,107)(H,92,113)(H,93,106)(H,94,112)(H,95,109)(H,96,104)(H4,79,80,81)/t40-,45-,46-,47-,48-,49-,50-,51-,52+,53-,54-,61-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZVGUQLNAVPLJ-VKXSZNMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H112N22O18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1629.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108437-87-2 |

Source

|

| Record name | Bombesin, phe(12)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108437872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]benzo[1,2-d:3,4-d']diimidazole](/img/structure/B566471.png)

![N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium N,N,N-trimethyl-2-[(prop-2-enoyl)oxy]ethan-1-aminium chloride prop-2-enimidate--hydrogen chloride (1/1/1/1/1)](/img/structure/B566473.png)

![Bis[3-(2-hydroxy-4-propoxyphenyl)thiophen-2-yl]propane-1,2,3-trione](/img/structure/B566491.png)

![Naphtho[2,1-D][1,3]thiazole-2-carbaldehyde](/img/structure/B566494.png)